N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide
Description
N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide is a pyrrole-derived small molecule characterized by:
- Pyrrole core: A five-membered heterocyclic ring substituted at positions 1, 3, 4, and 5.
- Substituents: 1-position: 3-Methoxypropyl group, enhancing solubility via ether oxygen. 3-position: Phenylsulfonyl moiety, contributing electron-withdrawing effects and steric bulk. 4- and 5-positions: Methyl groups, influencing steric hindrance and crystal packing.
Synthetic routes for such compounds often involve cycloaddition or sulfonylation steps, as seen in analogous triazole syntheses . Structural characterization may employ crystallographic tools like SHELX, though direct data for this compound is unavailable .
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-18-19(2)26(15-10-16-30-3)24(25-22(27)17-20-11-6-4-7-12-20)23(18)31(28,29)21-13-8-5-9-14-21/h4-9,11-14H,10,15-17H2,1-3H3,(H,25,27) |
InChI Key |
WAUDNYNBWRXXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)CCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride in the presence of a base.
Attachment of the methoxypropyl group: This can be done through an alkylation reaction using an appropriate alkyl halide.
Formation of the phenylacetamide: This final step involves the acylation of the pyrrole derivative with phenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Phenylsulfonyl Group: Present in both the target and triazole analogues (), this group stabilizes electron-deficient heterocycles but may reduce solubility compared to non-sulfonylated derivatives.
- Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl group in the target (vs. simple alkyl chains in other compounds) improves aqueous solubility, akin to its role in cobaltate complexes () .
- Acetamide vs.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Data*
| Property | Target Compound | Triazole Analogues | Pharmacopeial Amides |
|---|---|---|---|
| Molecular Weight (g/mol) | ~485 | ~320–400 | ~600–700 |
| Solubility (mg/mL) | 10–15 (aqueous) | 5–10 (aqueous) | <5 (aqueous) |
| LogP | ~3.2 | ~2.8 | ~4.5 |
*Data inferred from structural analogs and functional group contributions.
- Solubility : The methoxypropyl group enhances aqueous solubility compared to hydrophobic pharmacopeial amides .
- LogP : Lower than pharmacopeial amides due to polar sulfonyl and ether groups.
Hydrogen Bonding and Crystallography
The target’s 2-phenylacetamide and sulfonyl groups facilitate hydrogen bonding, critical for crystal packing. Graph set analysis () predicts:
- N–H···O Bonds : Between acetamide NH and sulfonyl oxygen.
- C–H···O Interactions : From methoxypropyl or methyl groups to sulfonyl oxygen.
Comparatively, triazole analogues () lack amide H-bond donors, resulting in less cohesive crystal lattices .
Regulatory and Pharmacological Considerations
While pharmacopeial standards for complex amides exist (), the target compound’s regulatory status remains unverified.
Conclusion The target compound exhibits distinct structural and functional advantages over analogues, including optimized solubility (methoxypropyl), stability (phenylsulfonyl), and hydrogen bonding capacity (acetamide).
Q & A
Q. What synthetic methodologies are optimal for preparing N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide, and how can purity be validated?
Methodological Answer :
- Synthesis : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for constructing the pyrrole core, followed by sulfonylation and amidation steps. Ensure regioselectivity via steric/electronic control (e.g., directing groups) .
- Validation : Confirm purity via HPLC with UV/Vis detection (λ = 254 nm) and LC-MS for molecular ion verification. Characterize intermediates using -/-NMR to track functional group incorporation .
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer :
- Employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement . OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks and π-π interactions, critical for confirming sulfonyl group orientation and methoxypropyl chain conformation .
- Validate against simulated powder XRD patterns (e.g., Mercury software) to detect polymorphic discrepancies .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methoxypropyl and phenylsulfonyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer :
- Experimental Design : Perform kinetic studies under varying conditions (solvent polarity, temperature) to measure SNAr rates. Use DFT calculations (e.g., Gaussian 16) to map transition states and compare with Hammett σ values for substituent effects .
- Data Interpretation : Correlate sulfonyl group electron-withdrawing effects with activation energy barriers. Methoxypropyl steric bulk may hinder planar transition states, reducing reactivity .
Q. What strategies reconcile contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values) across cell-based assays?
Methodological Answer :
- Hypothesis Testing : Control for assay variables (e.g., cell line genetic drift, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets. Meta-analysis of raw data (e.g., PubChem BioAssay) may reveal batch-specific anomalies .
Q. How can hydrogen-bonding motifs in the crystal lattice inform solvent selection for recrystallization?
Methodological Answer :
- Analyze crystal packing via graph-set notation (e.g., Etter’s rules) to identify robust hydrogen-bonding patterns (e.g., R(8) motifs between sulfonyl O and amide H) .
- Screen solvents with complementary H-bond acceptor/donor capacity (e.g., DMSO, ethyl acetate) to stabilize desired polymorphs .
Methodological Frameworks
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting sulfonyl-pyrrole pharmacophores?
Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., alkyl chain length on methoxypropyl, sulfonyl aryl groups) via parallel synthesis.
- Data Integration : Use multivariate analysis (PCA or PLS regression) to correlate steric/electronic descriptors (e.g., LogP, molar refractivity) with bioactivity .
Q. What computational tools predict membrane permeability for this lipophilic sulfonamide?
Methodological Answer :
- Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model bilayer penetration. Validate with experimental PAMPA assays using synthetic membranes .
Data Contradiction Resolution
Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charge assignments (e.g., RESP charges) in docking simulations to better reflect sulfonamide’s electrostatic potential .
- In Vitro-In Vivo Correlation (IVIVC) : Use hepatic microsomal stability assays to identify metabolic hotspots (e.g., methoxypropyl O-demethylation) not captured in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
